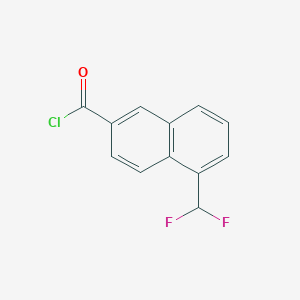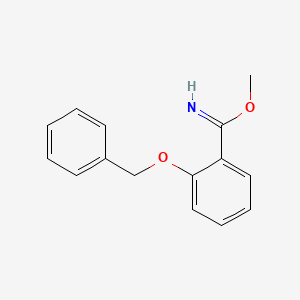
3-Bromo-4-butoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-butoxyaniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a butoxy group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize this compound involves the nitration of 4-butoxyaniline followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group.
Direct Substitution: Another method involves the direct substitution of a bromine atom onto 4-butoxyaniline using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-butoxyaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Bromo-4-butoxyaniline exerts its effects involves its interaction with specific molecular targets. The bromine and butoxy substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired chemical transformations or biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a butoxy group.
4-Butoxyaniline: Lacks the bromine substituent.
3-Bromoaniline: Lacks the butoxy substituent.
Uniqueness: 3-Bromo-4-butoxyaniline’s unique combination of bromine and butoxy substituents imparts distinct chemical properties, making it more reactive in certain substitution reactions and providing specific binding affinities in biochemical applications .
Eigenschaften
Molekularformel |
C10H14BrNO |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
3-bromo-4-butoxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 |
InChI-Schlüssel |
VSDTZGIORDWHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)
![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870286.png)

![2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid](/img/structure/B11870290.png)


![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)

![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)


![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
